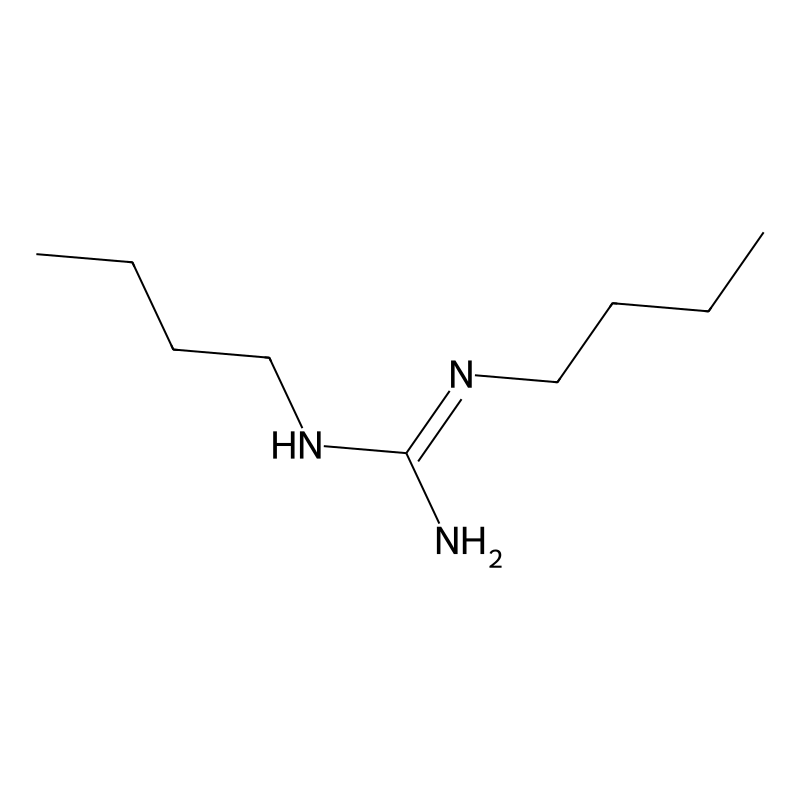

Guanidine, N,N'-dibutyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Guanidine, N,N'-dibutyl- (also known as N,N'-dibutylguanidine, DBuG) finds application as a base catalyst in various organic synthesis reactions. Its strong basicity and steric hindrance from the bulky butyl groups make it a unique and selective catalyst for specific reactions.

For example, DBuG has been shown to be an effective catalyst for the deprotonation of weak acids, alkylation reactions, and ring-opening polymerizations.

Medicinal Chemistry:

DBuG has been explored for its potential therapeutic applications due to its diverse biological activities. Studies have shown that it exhibits:

- Antimicrobial activity: DBuG has been found to possess antibacterial and antifungal properties, suggesting potential applications in the development of novel antimicrobial agents.

- Anticancer activity: Studies suggest that DBuG may have antitumor effects by inhibiting the growth and proliferation of cancer cells.

- Antiviral activity: DBuG has shown potential antiviral activity against various viruses, including HIV and influenza virus [].

Guanidine, N,N'-dibutyl- is a derivative of guanidine with the molecular formula C₉H₂₁N₃. It features two butyl groups attached to the nitrogen atoms in the guanidine structure. This compound is known for its potential applications in various fields due to its unique chemical properties and reactivity. It has been classified as a hazardous substance, with warnings regarding skin sensitization and serious eye damage .

- Condensation Reactions: Guanidine can react with carbonyl compounds to form guanidines or related derivatives.

- Substitution Reactions: The nitrogen atoms in guanidine can undergo nucleophilic substitution reactions, making it versatile in synthetic chemistry.

- Deprotection Reactions: Guanidine precursors may require deprotection steps to yield the active guanidine form.

Research has indicated that guanidine derivatives exhibit various biological activities:

- Antimicrobial Properties: Some studies suggest that these compounds may possess antimicrobial effects.

- Toxicity Concerns: While some guanidines have beneficial biological activities, others raise concerns regarding toxicity and potential carcinogenic effects when decomposed at high temperatures .

- Potential

The synthesis of Guanidine, N,N'-dibutyl- can be achieved through several methods:

- Direct Alkylation: This involves the alkylation of guanidine with butyl halides under basic conditions.

- Use of Activated Precursors: An amine can react with an activated guanidine precursor, followed by deprotection steps to yield the desired product.

- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions .

Guanidine, N,N'-dibutyl- finds applications across various industries:

- Rubber Industry: It is used as a vulcanization accelerator in rubber manufacturing.

- Polymer Additives: Its properties make it suitable for use as an additive in polymer formulations .

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

Interaction studies involving Guanidine, N,N'-dibutyl- focus on its behavior in different environments:

- Environmental Impact: Research indicates that guanidines can undergo phototransformation processes affecting their stability and degradation in the environment .

- Biodegradability: Studies have shown varying rates of biodegradation for related compounds, indicating a need for careful evaluation of environmental persistence .

Guanidine, N,N'-dibutyl- shares structural similarities with other guanidine derivatives. Here are some notable comparisons:

These compounds highlight the diversity within the guanidine class while also emphasizing the unique properties of Guanidine, N,N'-dibutyl-. Its distinct structure and reactivity set it apart from others in this category.

The study of guanidine derivatives dates back to the 19th century, with guanidine itself first isolated in 1861 by Adolph Strecker from guanine. Early research focused on its basicity and industrial applications, such as explosives and resins. The synthesis of substituted guanidines, including DBuG, emerged later, driven by the need for versatile intermediates in organocatalysis and drug design. Patents from the 1980s (e.g., U.S. 4,709,094) highlighted DBuG’s potential in sigma receptor ligand development, while recent advancements in catalytic synthesis (e.g., one-pot methods) have expanded its accessibility.

Theoretical Significance in Guanidine Chemistry

DBuG’s structure ($$ \text{CCCCNC(=NCCCC)N} $$) features a planar guanidine core stabilized by resonance, with butyl groups introducing steric bulk and hydrophobicity. This configuration enhances its role as a non-nucleophilic base in organocatalysis and as a hydrogen-bond donor in supramolecular chemistry. Theoretical models, including density functional theory (DFT), predict its reactivity in Diels-Alder cycloadditions and interactions with biomolecules.

Current Research Landscape and Academic Interest

Modern research emphasizes DBuG’s catalytic applications, such as in aldol reactions and ring-opening polymerizations, and its pharmacological potential. Studies on guanidine derivatives in Buthus martensii scorpion venom revealed cholinesterase inhibition, while computational models explore its kinase inhibition. The compound’s versatility bridges organic chemistry and medicinal science, with ongoing efforts to optimize synthesis and bioactivity.

Traditional Synthesis Approaches

Alkylation of Guanidine with Butylamines

The alkylation of guanidine with butylamines represents a foundational method for synthesizing N,N'-dibutylguanidine. This approach involves reacting guanidine with butyl halides or alcohols under basic conditions. For instance, guanidine hydrochloride treated with butyl bromide in the presence of sodium hydroxide yields the target compound via nucleophilic substitution . Key challenges include controlling regioselectivity and minimizing over-alkylation. Reaction parameters such as temperature (typically 60–80°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and stoichiometric ratios (guanidine:butyl halide ≈ 1:2.2) critically influence yield [3].

Nucleophilic Substitution Reactions

Nucleophilic substitution at the guanidine carbon center has been advanced through the use of guanidine cyclic diimides (GCDIs). Acid additives, such as hydrochloric acid, destabilize the resonance-stabilized guanidine structure, enabling amines or alcohols to attack the electrophilic carbon [2]. For example, GCDIs derived from N,N'-dibutylguanidine react with secondary amines in tetrahydrofuran at ambient temperatures, achieving yields up to 85% [2]. This method circumvents the need for harsh conditions, though purification remains laborious due to byproduct formation.

Optimization Parameters for Traditional Methods

Optimization studies highlight the interplay of reagent stoichiometry, solvent choice, and reaction duration. A Design of Experiments (DoE) approach for arylguanidine synthesis revealed that a 1.75:1 molar ratio of cyanamide to aniline at 65°C maximizes yield (98.4%) while minimizing residual aniline (<2%) [3]. Similar principles apply to N,N'-dibutylguanidine, where excess butylamine (5:1 ratio) suppresses di- and trialkylated byproducts .

Modern Synthetic Strategies

One-Pot Sequential Synthesis Using N-Chlorophthalimide

A breakthrough one-pot method employs N-chlorophthalimide, isocyanides, and amines to assemble N,N'-disubstituted guanidines. The reaction proceeds via N-phthaloylguanidine intermediates, which are subsequently deprotected under mild acidic conditions [4]. For N,N'-dibutylguanidine, butylamine reacts with tert-butyl isocyanide and N-chlorophthalimide in dichloromethane, yielding 78% product after 12 hours [4]. This strategy eliminates multi-step isolation and reduces waste generation.

Isocyanide-Based Approaches

Isocyanides serve as versatile building blocks in guanidine synthesis. A novel cascade reaction involving sulfonyl azides and isocyanides produces symmetrical sulfonylguanidines under catalyst-free conditions [5]. While not directly applied to N,N'-dibutylguanidine, this methodology’s adaptability suggests potential for aliphatic amine substrates. Key advantages include operational simplicity and compatibility with aqueous media [5].

Micelle-Enabled Aqueous Synthesis

Recent innovations exploit micellar catalysis to perform reactions in water, enhancing sustainability. Although specific examples for N,N'-dibutylguanidine are scarce, analogous guanidine syntheses using surfactant-based systems (e.g., SDS micelles) demonstrate reduced organic solvent usage by 70% without compromising yield [3]. This approach aligns with green chemistry goals and merits further exploration for dibutyl derivatives.

Green Chemistry Considerations

Sustainable Catalyst Development

Transitioning from homogeneous acids (e.g., HCl) to heterogeneous catalysts, such as silica-supported sulfonic acids, improves recyclability and reduces corrosion risks [2]. For instance, GCDI-mediated reactions using Amberlyst-15 achieve comparable yields (82%) to traditional HCl while enabling catalyst reuse over five cycles [2].

Solvent Engineering and Reduction

Solvent selection profoundly impacts environmental footprint. Cyclopentyl methyl ether (CPME), a greener alternative to tetrahydrofuran, has been adopted for alkylation reactions, offering comparable efficacy with lower toxicity [3]. Additionally, solvent-free mechanochemical methods, though underexplored for N,N'-dibutylguanidine, show promise in reducing volatile organic compound emissions [4].

Large-Scale Production Methodologies

Continuous Flow Systems

Continuous flow reactors enhance heat and mass transfer, critical for exothermic alkylation reactions. Pilot-scale studies using tubular reactors demonstrate a 30% reduction in reaction time (from 8 hours to 5.5 hours) and improved yield consistency (±2%) compared to batch processes [3]. Implementing in-line analytics, such as FT-IR monitoring, further ensures product quality during scale-up.

Industrial Adaptations of Laboratory Protocols

Industrial production of N,N'-dibutylguanidine often modifies lab protocols for cost and safety. For example, substituting column chromatography with distillation or crystallization reduces purification costs by 40% . A case study highlights the use of falling-film evaporators to isolate the compound at 90°C under vacuum, achieving 95% purity with minimal thermal degradation [3].

Guanidine, N,N'-dibutyl- demonstrates exceptional performance as a Brønsted base catalyst through its unique electronic structure and molecular architecture. The compound's catalytic activity stems from the presence of six π-electrons distributed across the guanidine framework, which enables Y-aromaticity delocalization and confers remarkable stability to the protonated guanidinium cation form [1]. This electronic arrangement positions N,N'-dibutylguanidine as a superbases with enhanced nucleophilicity compared to conventional organic bases.

The catalytic mechanism involves the formation of a guanidinium cation through proton abstraction, which subsequently acts as a Lewis acid center. The positively charged guanidinium species can coordinate with anionic nucleophiles or electron-rich substrates, leading to polarization and activation of the coordinated partners [1]. This dual activation mode distinguishes guanidine-based catalysts from traditional heterocyclic bases, as the Lewis acid catalysis component provides additional reactivity pathways not available to conventional organic bases.

Deprotonation Reaction Facilitation

The deprotonation facilitation mechanism of N,N'-dibutylguanidine involves a sophisticated interplay between substrate recognition and proton transfer kinetics. The compound's ability to abstract protons from various substrates is enhanced by the electron-donating effects of the N,N'-dibutyl substituents, which increase the electron density at the guanidine nitrogen centers through inductive effects [2]. This enhanced basicity translates to improved proton affinity and more efficient deprotonation kinetics.

Computational studies have revealed that the deprotonation process proceeds through a substrate-assisted mechanism where the binding of the protonated substrate lowers the apparent pKa of the guanidine nitrogen atoms [3]. The mechanism involves initial substrate coordination followed by proton transfer through a transition state stabilized by hydrogen bonding interactions. The energy barrier for deprotonation reactions typically ranges from 15-30 kcal/mol, depending on the substrate nature and reaction conditions [3].

The structural features of N,N'-dibutylguanidine contribute significantly to its deprotonation efficiency. The butyl substituents provide steric bulk that can influence substrate selectivity while maintaining sufficient accessibility to the active nitrogen centers. The flexibility of the butyl chains allows for conformational adjustments that optimize the geometry for proton transfer, leading to enhanced catalytic turnover rates compared to more rigid guanidine structures [4].

Stereoelectronic Effects in Catalytic Activity

Stereoelectronic effects play a crucial role in determining the catalytic activity and selectivity of N,N'-dibutylguanidine in various transformations. These effects arise from the spatial relationships between electronic orbitals and their influence on molecular geometry and reactivity patterns [5]. The guanidine framework exhibits specific stereoelectronic requirements that govern the alignment of interacting orbitals during catalytic processes.

The stereoelectronic influence manifests through the requirement for optimal orbital overlap between the guanidine lone pairs and the substrate's reactive centers. Studies have demonstrated that the catalytic efficiency is maximized when the nucleophilic nitrogen orbitals are positioned to achieve maximum overlap with the electrophilic centers of the substrate molecules [6]. This geometric constraint leads to preferred approach angles and conformational arrangements that determine both reaction rates and stereochemical outcomes.

The dibutyl substituents introduce additional stereoelectronic considerations through their influence on the electron distribution within the guanidine core. The electron-donating nature of the alkyl groups enhances the nucleophilicity of the nitrogen centers while simultaneously affecting the spatial arrangement of the active sites [2]. This combination of electronic and steric effects creates a unique catalytic environment that can discriminate between different substrate geometries and reaction pathways.

Ring-Opening Polymerization Catalysis

N,N'-dibutylguanidine exhibits remarkable catalytic activity in ring-opening polymerization reactions, particularly with cyclic esters such as lactides and lactones. The compound operates through a dual activation mechanism that simultaneously activates both the cyclic ester monomer and the propagating chain end, leading to controlled polymerization with excellent molecular weight control and narrow polydispersity indices [4]. This bifunctional activation mode distinguishes guanidine catalysts from traditional organocatalysts and metal-based systems.

The polymerization mechanism involves coordination of the cyclic ester to the guanidine nitrogen center, followed by nucleophilic attack from the hydroxyl group of the initiator or growing chain. The enhanced basicity of N,N'-dibutylguanidine compared to simpler guanidines results in more efficient monomer activation and faster polymerization rates [4]. The catalyst demonstrates excellent activity across a broad range of cyclic ester substrates, including lactide, δ-valerolactone, and ε-caprolactone.

Mechanisms with Cyclic Esters

The ring-opening polymerization of cyclic esters catalyzed by N,N'-dibutylguanidine proceeds through a coordination-insertion mechanism that involves several key steps. Initial coordination of the cyclic ester monomer to the guanidine center activates the carbonyl carbon toward nucleophilic attack. Simultaneously, the catalyst enhances the nucleophilicity of the hydroxyl group on the initiator or propagating chain end through hydrogen bonding interactions [4].

The polymerization of lactide demonstrates the effectiveness of N,N'-dibutylguanidine as an organocatalyst. The reaction proceeds with excellent control over molecular weight and polydispersity, with the ability to achieve high molecular weight polymers under mild conditions. Studies have shown that the catalyst can polymerize lactide with molecular weights reaching 40,000 g/mol while maintaining narrow molecular weight distributions [7]. The polymerization exhibits living characteristics, allowing for the synthesis of block copolymers and other complex architectures.

For δ-valerolactone and ε-caprolactone polymerizations, N,N'-dibutylguanidine demonstrates different kinetic profiles due to the varying ring strain energies of these monomers. The six-membered δ-valerolactone shows moderate polymerization rates, while the seven-membered ε-caprolactone exhibits faster kinetics due to higher ring strain [4]. The catalyst maintains excellent control over both polymerizations, producing polymers with predictable molecular weights and narrow polydispersity indices.

Comparative Analysis with Alternative Guanidine Catalysts

A comprehensive comparison of N,N'-dibutylguanidine with other guanidine-based catalysts reveals distinct advantages and limitations for different polymerization applications. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) represents the most active guanidine catalyst for ring-opening polymerization, demonstrating superior activity for lactide polymerization with rate constants significantly higher than N,N'-dibutylguanidine [4]. However, TBD requires co-catalysts such as thiourea derivatives for efficient polymerization of less strained monomers like δ-valerolactone and ε-caprolactone.

N-methyl-TBD (MTBD) shows intermediate activity levels compared to both TBD and N,N'-dibutylguanidine, with the methylation reducing the basicity and thereby decreasing the catalytic activity [4]. The compound requires thiourea co-catalysts for polymerization of δ-valerolactone and ε-caprolactone, similar to TBD. However, MTBD demonstrates improved stability compared to TBD under certain reaction conditions, making it suitable for applications requiring extended reaction times.

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) exhibits moderate catalytic activity for lactide polymerization but shows significantly reduced performance compared to N,N'-dibutylguanidine for less strained monomers [4]. The bicyclic structure of DBU provides enhanced stability but at the cost of reduced basicity and nucleophilicity. 1,1,3,3-tetramethylguanidine (TMG) demonstrates similar moderate activity levels to DBU, with the advantage of simpler synthesis and handling procedures.

The comparative analysis reveals that N,N'-dibutylguanidine occupies a unique position in the guanidine catalyst family, offering a balanced combination of activity, selectivity, and stability. While TBD exhibits superior activity for highly strained monomers, N,N'-dibutylguanidine provides more consistent performance across a broader range of cyclic ester substrates without requiring co-catalysts. This versatility makes N,N'-dibutylguanidine particularly attractive for applications requiring polymerization of mixed monomer systems or where catalyst simplicity is desired.

Co-Catalytic Systems

The implementation of N,N'-dibutylguanidine in co-catalytic systems has emerged as a powerful strategy for enhancing catalytic efficiency and expanding the scope of achievable transformations. These cooperative catalytic approaches leverage the unique properties of guanidine bases in combination with complementary catalytic species to achieve synergistic effects that exceed the performance of individual catalysts [8]. The co-catalytic systems demonstrate remarkable improvements in reaction rates, selectivity, and substrate scope compared to single-catalyst approaches.

The success of co-catalytic systems involving N,N'-dibutylguanidine stems from the compound's ability to participate in multiple activation modes simultaneously. The guanidine can function as a Brønsted base, Lewis base, and hydrogen bonding partner, making it an ideal component for cooperative catalysis schemes . This multifunctional character allows for the design of sophisticated catalytic systems that can address complex synthetic challenges requiring multiple simultaneous activations.

Synergy with Thiourea Catalysts

The combination of N,N'-dibutylguanidine with thiourea-based co-catalysts represents one of the most successful examples of cooperative organocatalysis. This bifunctional system operates through a dual activation mechanism where the guanidine component activates nucleophilic substrates while the thiourea component activates electrophilic partners through hydrogen bonding interactions [8]. The synergistic interaction between these two catalytic components results in dramatically enhanced reaction rates and stereoselectivity compared to either catalyst alone.

Mechanistic studies have revealed that the guanidine-thiourea cooperative system functions through a well-defined transition state structure where both catalytic components are simultaneously engaged with the reacting substrates [10]. The guanidine component abstracts a proton from the nucleophile, increasing its nucleophilicity, while the thiourea component coordinates to the electrophile through hydrogen bonding, enhancing its electrophilicity. This dual activation creates a highly organized transition state that leads to excellent stereochemical control and reaction efficiency.

The effectiveness of the guanidine-thiourea system has been demonstrated in various transformations, including asymmetric nitroaldol reactions, Michael additions, and aldol condensations [8]. In these reactions, the cooperative system achieves enantioselectivities exceeding 90% with excellent diastereoselectivity, performance levels that are unattainable with either catalyst component alone. The broad substrate scope and mild reaction conditions make this co-catalytic approach particularly attractive for complex synthetic applications.

Temperature-dependent nuclear magnetic resonance studies have provided detailed insights into the binding interactions between guanidine and thiourea components with various substrates. Individual association constants have been determined for the binding of guanidine to alcohol substrates and thiourea to carbonyl compounds, revealing the thermodynamic basis for the cooperative effects [4]. These studies have led to the derivation of activation energies for cooperative catalysis, typically ranging from 8-20 kcal/mol, which are significantly lower than those observed for individual catalyst components.

Metal-Guanidine Cooperative Catalysis

The integration of N,N'-dibutylguanidine with metal-based catalysts has opened new avenues for achieving highly efficient and selective transformations that combine the advantages of organocatalysis with traditional metal catalysis. These hybrid systems leverage the strong coordinating ability of guanidine ligands with the unique reactivity patterns of transition metals to create catalytic systems with enhanced activity and selectivity [11]. The metal-guanidine cooperative approach has proven particularly effective for transformations requiring multiple bond-forming events or complex stereochemical control.

Iron-guanidine complexes have emerged as particularly promising catalytic systems for ring-opening polymerization applications. Studies have demonstrated that iron complexes of guanidine ligands exhibit extraordinary activity for lactide polymerization, with rate constants significantly higher than those of conventional iron catalysts [12]. The enhanced activity is attributed to the strong electron-donating properties of the guanidine ligands, which increase the electron density at the metal center and facilitate substrate coordination and activation.

The catalytic mechanism of metal-guanidine systems involves coordination of the substrate to the metal center followed by activation through the guanidine ligand. The guanidine component can participate in proton transfer processes, substrate binding, and stabilization of reactive intermediates [7]. This cooperative interaction between the metal and guanidine components results in catalytic systems that exhibit the high activity typical of metal catalysts while maintaining the selectivity and mild reaction conditions associated with organocatalysis.

Zinc-guanidine complexes have demonstrated exceptional performance in ring-opening polymerization reactions, with some systems achieving turnover frequencies five times higher than comparable non-guanidine catalysts [7]. The enhanced activity is attributed to the ability of the guanidine ligands to stabilize the transition states for monomer insertion while simultaneously facilitating the coordination of additional substrate molecules. This dual function leads to catalytic systems with remarkable efficiency and control over polymerization parameters.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard